molecular formula C15H9F3N2O3 B13474378 5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B13474378
M. Wt: 322.24 g/mol
InChI Key: WCWQWHJNVRMDEZ-UHFFFAOYSA-N
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Description

5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluorobenzyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the trifluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,3,6-trifluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The oxadiazole ring plays a crucial role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((2,3,5-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
  • 5-(4-((2,4,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one
  • 5-(4-((2,3,4-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one

Uniqueness

The uniqueness of 5-(4-((2,3,6-Trifluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2(3H)-one lies in the specific positioning of the trifluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This positioning affects its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9F3N2O3

Molecular Weight

322.24 g/mol

IUPAC Name

5-[4-[(2,3,6-trifluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C15H9F3N2O3/c16-11-5-6-12(17)13(18)10(11)7-22-9-3-1-8(2-4-9)14-19-20-15(21)23-14/h1-6H,7H2,(H,20,21)

InChI Key

WCWQWHJNVRMDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=CC(=C3F)F)F

Origin of Product

United States

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